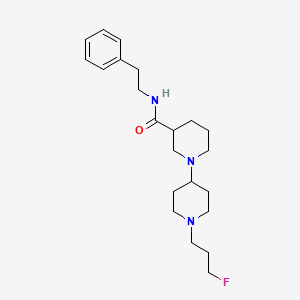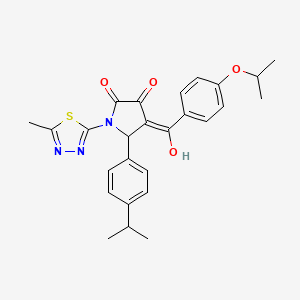![molecular formula C15H19ClFNO2 B5489017 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane](/img/structure/B5489017.png)
1-[(3-chloro-4-fluorophenoxy)acetyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-4-fluorophenoxy)acetyl]azocane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of azocane derivatives and is known for its unique properties, including its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane is not fully understood, but it is believed to interact with biological systems by binding to specific targets, such as enzymes or receptors. This interaction can lead to a variety of biochemical and physiological effects, including changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
Studies have shown that 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane can have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antibacterial properties. Additionally, this compound has been shown to have potential as a modulator of ion channels and neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
Direcciones Futuras
There are several potential future directions for research on 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane. One area of focus could be the development of more potent and selective analogs of this compound for use as drug candidates. Additionally, further studies could investigate the potential applications of this compound in the fields of materials science and catalysis. Finally, research could focus on understanding the mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane in more detail, which could lead to the development of new therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane involves a multistep process that requires the use of various reagents and solvents. The most commonly used method involves the reaction of 3-chloro-4-fluorophenol with acetyl chloride to form 3-chloro-4-fluorophenyl acetate. This intermediate is then reacted with azocane in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
1-[(3-chloro-4-fluorophenoxy)acetyl]azocane has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO2/c16-13-10-12(6-7-14(13)17)20-11-15(19)18-8-4-2-1-3-5-9-18/h6-7,10H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHYLMAYHRRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5488958.png)
![2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)
![N-(3-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5488967.png)


![(5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5488995.png)


![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489037.png)
![N-[2-(butylamino)-2-oxoethyl]-N,2-dimethyl-3-furamide](/img/structure/B5489047.png)
![N-{3-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5489054.png)